Cas no 136496-72-5 (3-chloro-4-carboxyphenylboronic acid)

3-chloro-4-carboxyphenylboronic acid structure
136496-72-5 structure
Product Name:3-chloro-4-carboxyphenylboronic acid
CAS No:136496-72-5
MF:C7H6BClO4
MW:200.38414144516
MDL:MFCD06656268
CID:64429
PubChem ID:14903223
Update Time:2025-11-01

3-chloro-4-carboxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-carboxyphenylboronic acid
    • AKOS BRN-0544
    • (4-CARBOXY-3-CHLORO)BENZENEBORONIC ACID
    • 4-BORONO-2-CHLOROBENZOIC ACID
    • 5-Carboxy-3-chlorophenyl boronic acid
    • 4-Carboxy-3-chlorobenzeneboronic acid
    • 4-Carboxy-3-chlorophenylboronic Acid (contains varying amounts of Anhydride)
    • 4-CARBOXY-3-CHLOROPHENYLBORONIC ACID
    • 4-Carboxy-3-chlorobenzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-Carboxy-3-chlorobenzeneboronicacid
    • PubChem5134
    • 4-Carboxy-3-
    • KSC174K1D
    • 4-borono-2-chloro-benzoic acid
    • QFAFGWXQNDYXPZ-UHFFFAOYSA-N
    • ZXBA000457
    • BM594
    • Benzoic acid, 4-borono-2-chloro-
    • SBB063867
    • OR1929
    • 4-Carboxy-3-chlorophenylboronicacid
    • Z1269125656
    • AB25493
    • SY022112
    • SCHEMBL396220
    • EN300-2008157
    • J-514868
    • PS-9622
    • CS-W000840
    • FT-0643254
    • 2-chloro-4-(dihydroxyboranyl)benzoic acid
    • 3,7,11,15-TETRAMETHYLHEXADECANOICACIDMETHYLESTER
    • AKOS000285080
    • 136496-72-5
    • DTXSID40565183
    • C2523
    • MFCD06656268
    • 3-Chloro-4-carboxyphenylboronic acid, AldrichCPR
    • DB-010561
    • 3-chloro-4-carboxyphenylboronic acid
    • MDL: MFCD06656268
    • Inchi: 1S/C7H6BClO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11)
    • InChI Key: QFAFGWXQNDYXPZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(B(O)O)C=CC=1C(=O)O

Computed Properties

  • Exact Mass: 200.00500
  • Monoisotopic Mass: 200.0047665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 77.8

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 0,88 g/cm
  • Melting Point: 236-238
  • Boiling Point: 429.2°C at 760 mmHg
  • Flash Point: 213.3±31.5 °C
  • Refractive Index: 1.604
  • PSA: 77.76000
  • LogP: -0.28200
  • Solubility: Not determined

3-chloro-4-carboxyphenylboronic acid Security Information

3-chloro-4-carboxyphenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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Additional information on 3-chloro-4-carboxyphenylboronic acid

Introduction to 3-chloro-4-carboxyphenylboronic acid (CAS No. 136496-72-5)

3-chloro-4-carboxyphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. With the CAS number 136496-72-5, this compound serves as a crucial intermediate in the synthesis of various high-value chemical entities, particularly in the development of novel therapeutic agents. The presence of both a chloro and a carboxy substituent on the phenyl ring imparts distinct reactivity, making it a versatile building block for further functionalization.

The 3-chloro-4-carboxyphenylboronic acid molecule is characterized by its boronic acid functionality, which is well-known for its role in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds under mild conditions. The boronic acid group in this compound allows for efficient coupling with aryl halides or triflates, facilitating the construction of complex aromatic systems. Such reactions are pivotal in drug discovery, where intricate molecular architectures are often required to achieve desired pharmacological properties.

In recent years, the pharmaceutical industry has increasingly leveraged boronic acids due to their ability to enhance drug bioavailability and metabolic stability. The 3-chloro-4-carboxyphenylboronic acid derivative has been explored in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, studies have demonstrated its utility in generating potent inhibitors targeting tyrosine kinases, where the chloro and carboxy groups play synergistic roles in modulating binding affinity and selectivity.

The carboxy group in 3-chloro-4-carboxyphenylboronic acid also provides opportunities for further derivatization, such as esterification or amidation, which can tailor the compound’s solubility and pharmacokinetic behavior. This flexibility is particularly valuable in medicinal chemistry, where optimizing physicochemical properties is essential for developing effective therapeutics. Additionally, the chloro substituent can participate in nucleophilic substitution reactions, offering another pathway for structural diversification.

Recent advancements in computational chemistry have further highlighted the potential of 3-chloro-4-carboxyphenylboronic acid as a scaffold for drug design. Molecular modeling studies suggest that modifications at the chloro and carboxy positions can fine-tune interactions with biological targets, leading to improved drug-like characteristics. These insights have guided experimental efforts to develop novel analogs with enhanced efficacy and reduced side effects.

Beyond pharmaceutical applications, 3-chloro-4-carboxyphenylboronic acid has found utility in materials science, particularly in the development of organic electronic materials. Boronic acids are known to form stable metal complexes, which are integral to applications such as organic light-emitting diodes (OLEDs) and sensors. The unique electronic properties of 3-chloro-4-carboxyphenylboronic acid make it a promising candidate for designing advanced functional materials with tailored optoelectronic behaviors.

The synthesis of 3-chloro-4-carboxyphenylboronic acid typically involves multi-step processes starting from readily available aromatic precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can access high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling and selective functional group transformations are commonly employed to construct the desired molecular framework efficiently.

In conclusion, 3-chloro-4-carboxyphenylboronic acid (CAS No. 136496-72-5) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it an indispensable tool in pharmaceutical research and material development. As our understanding of its reactivity and biological interactions continues to grow, this compound is poised to play an even more significant role in future innovations.

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